

Glochiccocin D: Technical Monograph & Research Guide

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Compound of Interest

Compound Name: *Glochiccocin D*

CAS No.: 927812-23-5

Cat. No.: B1157157

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CAS 927812-23-5 | Bisabolane Sesquiterpenoid Glycoside

Executive Summary & Chemical Identity

Glochiccocin D is a rare, highly oxygenated norbisabolane sesquiterpenoid glycoside isolated primarily from the rhizomes of *Glochidion coccineum* and *Phyllanthus emblica*. It is distinguished by a complex spiro[benzofuran-2,2'-pyran] ring system, a structural motif that presents significant synthetic challenges and unique pharmacological binding opportunities.

Current research positions **Glochiccocin D** as a lead scaffold for antiviral therapeutics, specifically targeting Hepatitis B Virus (HBV) antigen secretion. Its chemical architecture combines a rigid tricyclic core with a flexible 4-hydroxybenzoyl pendant, facilitating specific interactions with viral protein secretory pathways.

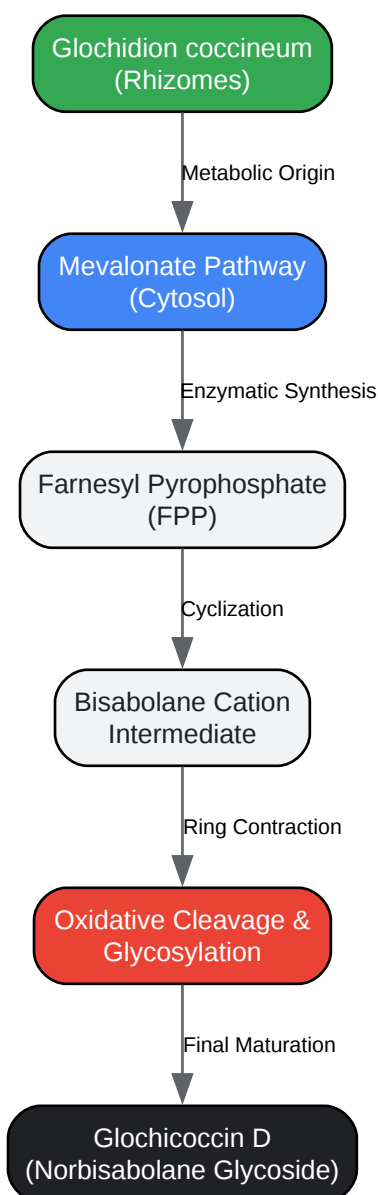
Chemical Data Matrix

Property	Specification
Common Name	Glochiccocin D
CAS Registry Number	927812-23-5
IUPAC Name	(2S,3aR,4S,4'S,5'R,6S,7aR)-3a,4-Dihydroxy-4'-((4-hydroxybenzoyl)oxy)-5'-methyl-3-oxodecahydro-3H-spiro[benzofuran-2,2'-pyran]-6-carboxylic acid
Molecular Formula	C ₂₁ H ₂₄ O ₁₀
Molecular Weight	436.41 g/mol
Chemical Class	Norbisabolane Sesquiterpenoid / Spiro-glycoside
Physical State	White amorphous powder
Solubility	Soluble in Methanol, DMSO; Insoluble in Hexane, Water
UV Absorption	(MeOH): 258 nm (characteristic of benzoate moiety)

Botanical Origin & Biosynthetic Context

Glochiccocin D is a secondary metabolite of the genus *Glochidion* (family Phyllanthaceae), specifically the species *Glochidion coccineum*. This plant is utilized in Traditional Chinese Medicine (TCM) for treating influenza and dysentery, providing an ethnopharmacological basis for its modern antiviral investigation.

Taxonomic & Biosynthetic Flow



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Figure 1: Biosynthetic derivation of **Glochicoccin D** from the mevalonate pathway, highlighting the critical oxidative cleavage step that forms the norbisabolane skeleton.

Isolation & Purification Protocol

The isolation of **Glochicoccin D** requires a rigorous fractionation protocol to separate it from structurally similar "glochicoccins" (A-C) and other triterpenoids. The following protocol is standardized for high-purity recovery from *G. coccineum* rhizomes.

Step-by-Step Methodology

- Extraction:
 - Feedstock: Air-dried, powdered rhizomes of *G. coccineum* (10 kg).
 - Solvent: 90% Ethanol (EtOH) under reflux (3 x 2 hours).
 - Concentration: Evaporate solvent under reduced pressure to yield a crude residue.
- Liquid-Liquid Partitioning:
 - Suspend crude residue in
.
.
 - Partition sequentially with Petroleum Ether
Ethyl Acetate (EtOAc)
n-Butanol (n-BuOH).
 - Target Phase: The EtOAc fraction contains the sesquiterpenoid glycosides.
- Chromatographic Separation (The "Critical Step"):
 - Stationary Phase: Silica gel (200-300 mesh).
 - Mobile Phase: Gradient elution with
-
(from 100:1 to 5:1).
 - Sub-fractionation: Collect fractions eluting at
-
(9:1).
- Purification:

- Subject the sub-fraction to Sephadex LH-20 (eluent: MeOH) to remove chlorophyll and phenolics.

- Final Polish: Reverse-phase HPLC (ODS column,

-

40:60) yields **Glochiccocin D**.

Isolation Workflow Diagram



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Figure 2: Isolation workflow emphasizing the ethyl acetate partitioning and reverse-phase HPLC polishing steps.

Pharmacology & Mechanism of Action

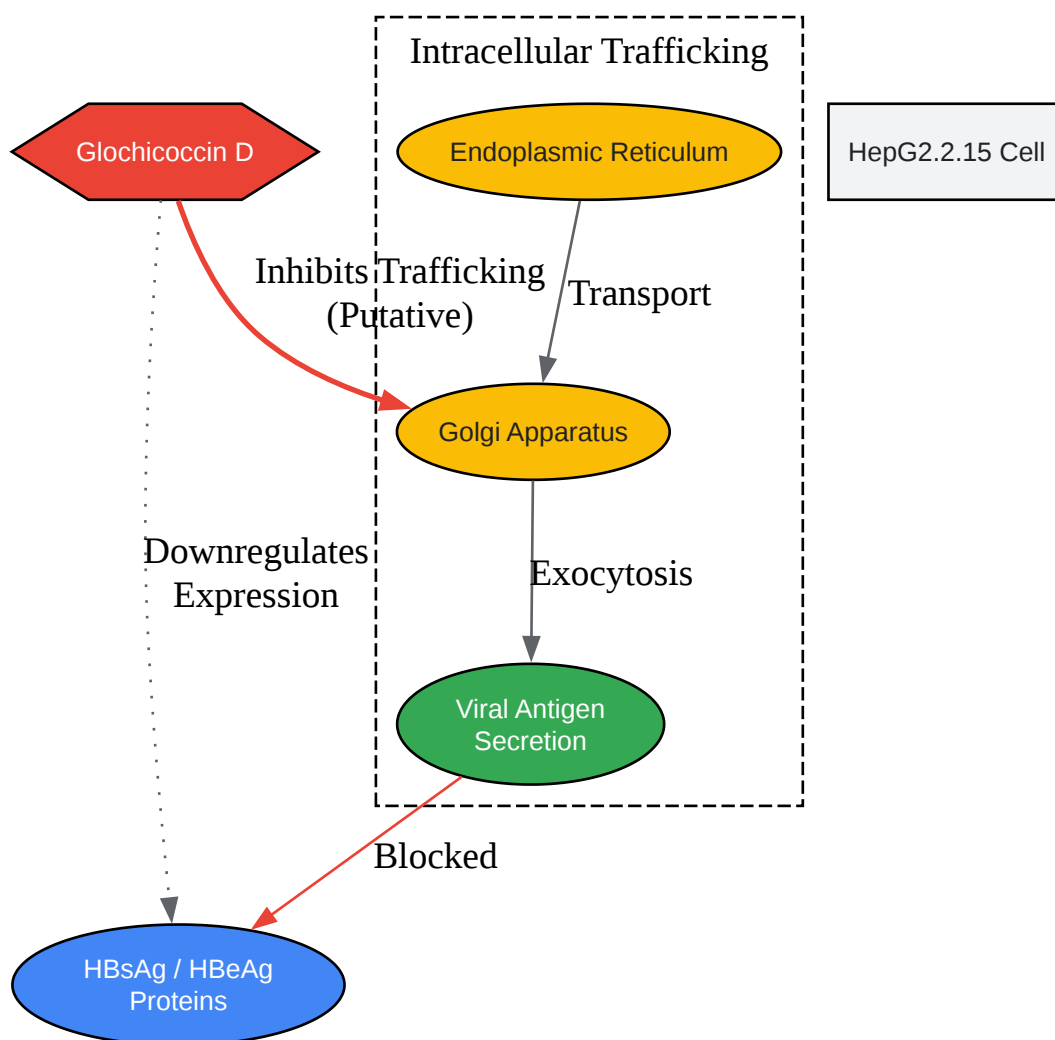
Glochiccocin D belongs to a class of compounds (phyllaemblicins/glochinocins) that exhibit potent anti-Hepatitis B Virus (HBV) activity.^[1] Unlike nucleoside analogues that target viral DNA polymerase, these sesquiterpenoids appear to target the secretion of viral antigens.

Primary Bioactivity: Anti-HBV

- Target: Inhibition of HBsAg (Surface Antigen) and HBeAg (e-Antigen) secretion in HepG2.2.15 cells.
- Potency: Analogues in this class demonstrate IC₅₀ values in the range of 5.0 – 15.0 μ M.
- Selectivity Index (SI): Generally >3, indicating viral inhibition occurs at concentrations below significant cytotoxicity (CC₅₀ > 50 μ M).

Proposed Mechanism: Secretory Pathway Blockade

The spiro-ring system and the hydroxybenzoyl ester moiety are hypothesized to interact with host cellular machinery involved in the trafficking of viral glycoproteins, rather than directly inhibiting viral enzymes.



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Figure 3: Putative mechanism of action showing the interception of viral antigen trafficking within the host cell secretory pathway.

Structural Characterization (Validation)

To validate the identity of **Glochiccocin D** in a research setting, the following spectroscopic markers must be confirmed.

- C-NMR (100 MHz, CD
OD):
 - Spiro-Carbon: A characteristic quaternary carbon signal at ~105-110 ppm (C-2/C-2').
 - Carbonyls: Two distinct signals; one for the ester (166 ppm) and one for the ketone/lactone core.
 - Anomeric Protons: Absence of sugar anomeric protons (distinguishing it from glycosidic analogues if the sugar is cleaved, but **Glochiccocin D** itself is a glycoside derivative, so look for the specific spiro-ketal signals).
- Mass Spectrometry (HR-ESI-MS):
 - [M+Na]
: Calculated for C
H
O
Na: 459.1267.

References

- Xiao, H. T., et al. (2007). Bisabolane-type sesquiterpenoids from the rhizomes of *Glochidion coccineum*.^[2]^[3] *Helvetica Chimica Acta*, 90(1), 164-170.^[2]^[3]
- Liu, Y., et al. (2014). Anti-hepatitis B virus activities and absolute configurations of sesquiterpenoid glycosides from *Phyllanthus emblica*. *Organic & Biomolecular Chemistry*, 12(43), 8764-8774.^[1]
- TargetMol. **Glochiccocin D** Product Datasheet (Catalog No. TN4139).^[4]
- BioCrick. **Glochiccocin D** Physical and Chemical Properties.

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Sources

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